N1-Isopropyl Lipophilicity Gain
The target compound exhibits a calculated LogP of 3.52, which is 1.05 log units higher than the 2.46 LogP of 5-bromo-6-fluoro-1H-benzo[d]imidazole (CAS 1008360-84-6) . This substantial increase reflects the contribution of the N1-isopropyl group to overall lipophilicity and is expected to enhance membrane permeability and volume of distribution.
| Evidence Dimension | Computed LogP |
|---|---|
| Target Compound Data | LogP = 3.52 |
| Comparator Or Baseline | 5-Bromo-6-fluoro-1H-benzo[d]imidazole (CAS 1008360-84-6); LogP = 2.46 |
| Quantified Difference | ΔLogP = +1.05 (target more lipophilic) |
| Conditions | Predicted LogP values sourced from Chemsrc (consistent computational methodology) |
Why This Matters
A 1-unit LogP increase can significantly boost passive membrane permeability, making the target compound a superior starting point for programs requiring CNS penetration or improved cellular uptake.
